molecular formula C12H13NO2 B186919 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione CAS No. 4392-17-0

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

Cat. No. B186919
CAS RN: 4392-17-0
M. Wt: 203.24 g/mol
InChI Key: QYWBVSRVOJXMFZ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione is a chemical compound with the molecular formula C₁₂H₁₃NO₂ . It has a mass of 203.2376 dalton . The compound’s canonical SMILES representation is C1CCC(=O)NC2=CC=CC=C2C(=O)C1 .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione can be achieved through the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The nature of the selected oxidant influences the outcome of the reaction . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) .


Chemical Reactions Analysis

The compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

Scientific Research Applications

  • Precursor in Synthesis of Complex Ring Systems : This compound has been used as a precursor in synthesizing dibenzo[b,f][1,5]diazacyclododecene and dibenzo[b,g][1,6]diazacyclododecene ring systems, achieved through periodate oxidation of appropriate indolo-benzo[b]azonines. The compound also plays a role in the synthesis of hexahydro-benzo[b][1,4]diazecin-2,7-dione through the Schmidt reaction. These complex ring systems have potential applications in various chemical syntheses (Afsah, Fadda, Bondock, & Hammouda, 2009).

  • Oxidative Ring Expansion : Tetrahydro-1H-benzo[b]azonin-2,7-dione is utilized in oxidative ring expansion reactions to synthesize hexahydro-3-benzazocine-4,6-diones and tetrahydro-4-benzazonine-1,3-diones, crucial for developing novel chemical structures (Lal, Bhedi, Gidwani, & Sankar, 1994).

  • Synthesis of Novel Tricycles : Research has shown the synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one, integrating privileged structures into a single skeleton, which can have applications in pharmaceutical and chemical industries (Li et al., 2007).

  • Synthesis of Heterocyclic Liquid Crystal Compounds : This compound has been instrumental in the synthesis of heterocyclic liquid crystal compounds, which have applications in electronic displays and other optoelectronic devices (Yeap, Mohammad, & Osman, 2012).

  • Inhibition of Metal Corrosion : Derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, highlighting its potential application in industrial corrosion protection (Chafiq et al., 2020).

  • Antimicrobial Applications : Some derivatives of this compound have been synthesized and tested for their antimicrobial properties, showing potential as agents in combating bacterial and fungal infections (Sampal et al., 2018).

properties

IUPAC Name

3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWBVSRVOJXMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341980
Record name 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

CAS RN

4392-17-0
Record name 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,7-HEXAHYDRO-1H-1-BENZAZONINE-2,7-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 2
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 3
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 4
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 5
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 6
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

Citations

For This Compound
2
Citations
SG Mikhalyonok, AI Savelyev, NM Kuz'menok… - Chemistry of …, 2022 - Springer
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-…
Number of citations: 4 link.springer.com
F Csende, F Miklos, A Porkolab - Current Organic Chemistry, 2010 - researchgate.net
Certain cycloalkane-anellated heterocycles undergo rearrangement under basic or acidic conditions via ring-contraction, ringexpansion or ring-opening pathways to afford new or …
Number of citations: 4 www.researchgate.net

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